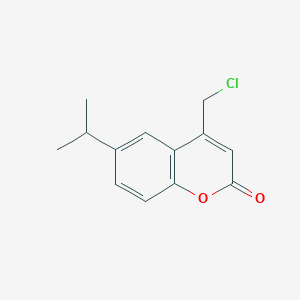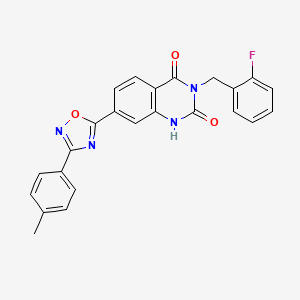![molecular formula C23H27ClN4O2S2 B2355623 N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1321963-12-5](/img/structure/B2355623.png)
N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H27ClN4O2S2 and its molecular weight is 491.07. The purity is usually 95%.
BenchChem offers high-quality N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Medicinal Applications
Research has been conducted on the synthesis of novel compounds with potential medicinal properties. For instance, studies on the synthesis of novel heterocyclic compounds such as benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown that these compounds possess anti-inflammatory and analgesic properties, highlighting their potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This research indicates the broader applicability of synthesized novel compounds in the development of new therapeutic agents.
Antimicrobial Activity
Another area of application is in the development of compounds with antimicrobial properties. Research into the synthesis of new pyridine derivatives and their in vitro antimicrobial activity screening against various strains of bacteria and fungi has shown variable and modest activity, suggesting the potential use of similar compounds in antimicrobial treatments (Patel, Agravat, & Shaikh, 2011).
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of compounds with similar structures have been extensively studied. Research into the reactions of aminoimidazoles related to intermediates in purine nucleotide de novo and thiamine biosynthesis offers insights into the synthesis of various derivatives through alkylation and acylation, contributing to the broader understanding of chemical reactivity and synthesis techniques (Mackenzie, Wilson, Shaw, & Ewing, 1988).
Neuroprotective and Alzheimer's Disease Research
In neuroscientific research, the development of 5-aroylindolyl-substituted hydroxamic acids has shown promising results in inhibiting histone deacetylase 6 (HDAC6), which is implicated in the aggregation of tau proteins associated with Alzheimer's disease. This research demonstrates the potential therapeutic applications of such compounds in neurodegenerative diseases (Lee et al., 2018).
Potential Applications in Anticancer Research
The synthesis and anticancer evaluation of novel compounds, such as N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, have demonstrated moderate to excellent anticancer activity against various cancer cell lines, indicating the potential use of similar compounds in cancer research and therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S2.ClH/c1-5-26(6-2)11-12-27(22(28)16-8-9-17-19(13-16)30-14-24-17)23-25-20-18(29-4)10-7-15(3)21(20)31-23;/h7-10,13-14H,5-6,11-12H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVLBKZYBMLQBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=CC4=C(C=C3)N=CS4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole](/img/structure/B2355553.png)
![2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2355556.png)
![1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B2355558.png)
![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2355560.png)

